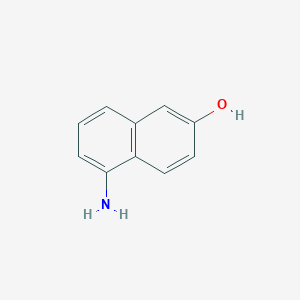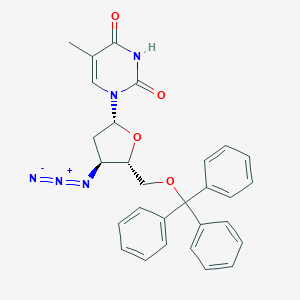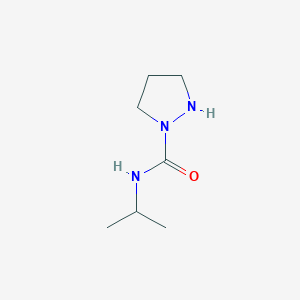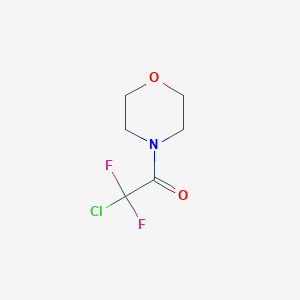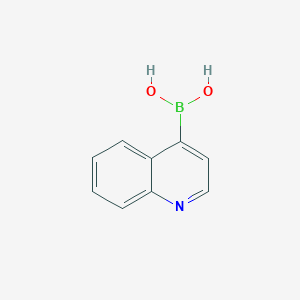
Quinoline-4-boronic acid
Overview
Description
Synthesis Analysis
The synthesis of quinoline-4-boronic acid derivatives involves several methodologies, including the treatment of halogenated quinolines with organolithium compounds followed by the addition of boronic acid reagents. For example, the ambiphilic molecule 8-(dimesitylboryl)quinoline was synthesized by treating 8-bromoquinoline or 8-iodoquinoline with n-BuLi followed by dimesitylboronfluoride, showcasing the versatility of quinoline boronic acids in chemical synthesis (Son, Pudenz, & Hoefelmeyer, 2010).
Molecular Structure Analysis
This compound and its derivatives demonstrate unique molecular structures that allow for self-assembly and complex formation. The molecular structure of 8-Quinolineboronic acid (8-QBA) enables it to self-assemble in solid state through intermolecular B-N bonds, π-π stacking, and hydrogen bonding. This structural feature is pivotal for its applications in creating supramolecular assemblies (Zhang et al., 2007).
Chemical Reactions and Properties
Quinoline-4-boronic acids participate in various chemical reactions, including the Suzuki coupling reaction, which involves the cross-coupling between aryl carboxylates and boronic acids. This reaction highlights the utility of this compound in forming C-C bonds under mild conditions, showcasing its chemical versatility (Li et al., 2011).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and crystal structure, are significantly influenced by their molecular assembly and the presence of boronic acid groups. These properties are essential for their application in materials science, especially in the design of molecular sensors and catalysts.
Chemical Properties Analysis
Quinoline-4-boronic acids exhibit a range of chemical properties, including reactivity towards hydrolysis and the ability to form coordination complexes with metals. The bifunctional nature of these molecules, combining both electrophilic boron and nucleophilic nitrogen sites, enables diverse reactivity patterns, making them useful in synthetic organic chemistry and materials science (Son, Pudenz, & Hoefelmeyer, 2010).
Scientific Research Applications
Synthesis of Potential Inhibitors : Borylated quinolines have been synthesized using a palladium-catalyzed process and further converted into oxaborole, trifluoroborate salt, and boronic acid. These compounds have potential applications as inhibitors for homeodomain interacting protein kinase 2 (HIPK2), suggesting their use in drug development (Das et al., 2022).
Electrochemical Mineralization : Boron-doped diamond anodes have been used for the mineralization of quinoline. This process helps in understanding the reaction pathway and intermediates, providing insights into the environmental detoxification of quinoline compounds (Wang et al., 2016).
Fluorescent Sensors for Sugars : Derivatives of 2-(4-boronophenyl)quinoline-4-carboxylic acid have been developed as long-wavelength fluorescent sensors with large Stokes shifts, which are useful in chemical biology and clinical diagnosis. These compounds can selectively recognize d-ribose, a significant application in the development of new sensors (Fang et al., 2020).
Catalysis in Organic Synthesis : Boronic acids have been used in the catalysis of a one-pot reduction of quinolines, leading to the synthesis of N-aryl tetrahydroquinolines. This demonstrates the versatility of boronic acids in organic synthesis and their role in enabling efficient reaction processes (Das et al., 2022).
Sugar Recognition : 5-quinolineboronic acid (5-QBA) has been identified as a novel fluorescent boronic acid compound for sugar recognition, changing fluorescent properties upon binding a diol in aqueous solution (Yang et al., 2005).
Mechanism of Action
Target of Action
Quinoline-4-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows for the formation of carbon-carbon bonds . The primary target of this compound in this context is the palladium catalyst, which facilitates the bond formation .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, this compound interacts with the palladium catalyst in a process known as transmetalation . During this process, the boronic acid group on the this compound molecule transfers to the palladium catalyst . This transfer allows for the subsequent formation of a carbon-carbon bond, which is a key step in the cross-coupling reaction .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction involving this compound is a key process in the synthesis of various organic compounds . This reaction forms part of broader biochemical pathways in synthetic chemistry, particularly in the creation of carbon-carbon bonds . The downstream effects of these pathways can lead to the production of a wide range of complex organic molecules .
Pharmacokinetics
As a reagent used primarily in synthetic chemistry, its bioavailability and pharmacokinetic profile may vary depending on the specific conditions of the reaction it is used in .
Result of Action
The primary result of this compound’s action in the Suzuki-Miyaura cross-coupling reaction is the formation of a carbon-carbon bond . This bond formation is a crucial step in the synthesis of various organic compounds . In some cases, this compound has been used as a reactant in the synthesis of small molecule inhibitors, such as NSC 12155, an inhibitor of anthrax lethal factor toxin .
Action Environment
The action, efficacy, and stability of this compound in the Suzuki-Miyaura cross-coupling reaction can be influenced by various environmental factors. These include the presence of other reagents, the temperature and pressure of the reaction environment, and the specific properties of the palladium catalyst used . The reaction conditions need to be carefully controlled to ensure the successful formation of the desired carbon-carbon bond .
Safety and Hazards
Future Directions
While specific future directions for Quinoline-4-boronic acid were not found, one paper posited that novel boronic acid-based tracers may exhibit higher tumor uptake due to their more potent FAP inhibition and demonstrate superior pharmacokinetics by undergoing quick clearance from all non-target organs/tissues .
properties
IUPAC Name |
quinolin-4-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9/h1-6,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATIRQRAVXTBNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NC2=CC=CC=C12)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376417 | |
| Record name | QUINOLINE-4-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
371764-64-6 | |
| Record name | QUINOLINE-4-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





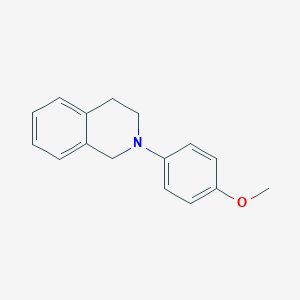
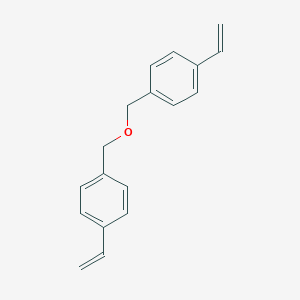
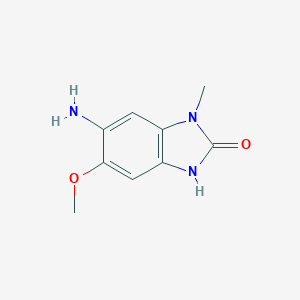
![1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B50109.png)
